N-((1-(pyrimidin-2-yl)piperidin-4-yl)methyl)thiophene-3-carboxamide

Description

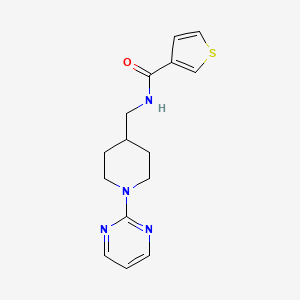

N-((1-(pyrimidin-2-yl)piperidin-4-yl)methyl)thiophene-3-carboxamide is a synthetic small molecule characterized by a piperidine core substituted with a pyrimidin-2-yl group at the 1-position and a thiophene-3-carboxamide moiety via a methylene linker at the 4-position. This structure combines a heteroaromatic pyrimidine ring with a thiophene-based carboxamide, distinguishing it from classical opioid analogs like fentanyl derivatives.

Properties

IUPAC Name |

N-[(1-pyrimidin-2-ylpiperidin-4-yl)methyl]thiophene-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H18N4OS/c20-14(13-4-9-21-11-13)18-10-12-2-7-19(8-3-12)15-16-5-1-6-17-15/h1,4-6,9,11-12H,2-3,7-8,10H2,(H,18,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BXPDMOIBHUWWHL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1CNC(=O)C2=CSC=C2)C3=NC=CC=N3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18N4OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

302.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((1-(pyrimidin-2-yl)piperidin-4-yl)methyl)thiophene-3-carboxamide typically involves multi-step organic reactionsThe reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactions are carefully monitored and controlled. The use of automated systems for the addition of reagents and the control of reaction parameters such as temperature, pressure, and pH is common to ensure consistency and efficiency in production .

Chemical Reactions Analysis

Types of Reactions

N-((1-(pyrimidin-2-yl)piperidin-4-yl)methyl)thiophene-3-carboxamide can undergo various chemical reactions, including:

Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: This involves the addition of hydrogen or the removal of oxygen, using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Halogens like chlorine or bromine in the presence of a catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols .

Scientific Research Applications

N-((1-(pyrimidin-2-yl)piperidin-4-yl)methyl)thiophene-3-carboxamide has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as a bioactive compound with antimicrobial or antiviral properties.

Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

Industry: Utilized in the development of new materials with specific properties, such as conductivity or fluorescence

Mechanism of Action

The mechanism of action of N-((1-(pyrimidin-2-yl)piperidin-4-yl)methyl)thiophene-3-carboxamide involves its interaction with specific molecular targets and pathways. For instance, it may bind to enzymes or receptors, inhibiting their activity or modulating their function. The exact pathways involved can vary depending on the specific application and the biological system being studied .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s structural analogs fall into two broad categories: fentanyl derivatives (e.g., thiophene fentanyl) and piperidine-based heterocycles (e.g., nitazenes). Below is a comparative analysis:

Table 1: Structural and Functional Comparison

Key Observations:

Piperidine Substitution :

- The target compound replaces the phenethyl group (critical for µ-opioid binding in fentanyl analogs) with a pyrimidin-2-yl group . This substitution likely abolishes opioid activity, as phenethyl is essential for receptor docking.

- In contrast, thiophene fentanyl retains the phenethyl group but modifies the carboxamide to a thiophene-2-carboxamide, retaining potent opioid effects .

Carboxamide Position: The thiophene-3-carboxamide in the target compound vs.

Heterocyclic Influence :

- Pyrimidine’s electron-deficient aromatic ring could enhance metabolic stability compared to phenyl or benzimidazole groups in nitazenes (e.g., Butonitazene) .

Biological Activity

N-((1-(pyrimidin-2-yl)piperidin-4-yl)methyl)thiophene-3-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and therapeutic applications based on recent research findings.

Chemical Structure and Synthesis

The compound features a thiophene ring linked to a piperidine moiety that is further substituted with a pyrimidine group. The synthesis typically involves multiple steps, including:

- Formation of the Piperidine Ring : This can be achieved through hydrogenation of pyridine derivatives.

- Introduction of the Pyrimidine Moiety : Often involves nucleophilic substitution reactions.

- Coupling with Thiophene-3-carboxamide : This is accomplished using coupling reagents like EDCI under basic conditions.

Anticancer Properties

Recent studies have highlighted the anticancer potential of pyrimidine derivatives, including this compound. For instance, a study evaluated the compound against various cancer cell lines using the MTT assay, demonstrating significant cytotoxicity:

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| N-(pyrimidin-2-yl)piperidin derivative | MCF-7 | 0.09 ± 0.0085 |

| N-(pyrimidin-2-yl)piperidin derivative | A549 | 0.03 ± 0.0056 |

| N-(pyrimidin-2-yl)piperidin derivative | Colo-205 | 0.01 ± 0.074 |

These results suggest that the compound may be more effective than traditional chemotherapeutics such as etoposide .

Kinase Inhibition

The compound has also been investigated for its ability to inhibit various kinases, which are critical in regulating cellular processes. Research indicates that certain derivatives exhibit promising inhibitory activity against specific kinases implicated in cancer and other diseases . This positions the compound as a potential therapeutic agent in conditions characterized by dysregulated kinase activity.

The biological activity of this compound is thought to involve multiple mechanisms:

- Cell Cycle Arrest : By inhibiting kinases, the compound can interfere with cell cycle progression.

- Induction of Apoptosis : The compound may trigger apoptotic pathways in cancer cells, leading to programmed cell death.

- Anti-inflammatory Effects : Some studies suggest that pyrimidine derivatives possess anti-inflammatory properties, which could complement their anticancer effects .

Case Studies and Research Findings

Several case studies have explored the efficacy of this compound and its derivatives:

- Study on HepG2 Cells : A study demonstrated that derivatives of this compound exhibited significant cytotoxicity against HepG2 liver cancer cells, with IC50 values indicating effective concentrations for therapeutic use .

- Evaluation Against Microbial Strains : In addition to anticancer properties, some derivatives have shown antimicrobial activity against various strains like E. coli and S. aureus, suggesting broader therapeutic applications .

Q & A

Q. Basic

- NMR Spectroscopy: H and C NMR identify key structural features:

- Piperidine protons (δ 1.5–3.5 ppm, multiplet) and pyrimidine aromatic protons (δ 8.5–9.0 ppm) .

- Thiophene carbons (δ 125–140 ppm) and carboxamide carbonyl (δ 165–170 ppm) .

- Mass Spectrometry (HRMS): Confirms molecular weight (e.g., [M+H] at m/z 357.142) .

- Computational Modeling: DFT calculations predict electronic properties (e.g., HOMO/LUMO energies) for reactivity analysis .

How can researchers resolve discrepancies in reported biological activity data for this compound?

Advanced

Contradictions in IC values or receptor selectivity may arise from:

- Assay Variability: Standardize protocols (e.g., cell lines, incubation times). For kinase inhibition assays, compare results using recombinant vs. cellular kinases .

- Structural Confounders: Verify compound purity via HPLC and assess stereochemical integrity (chiral HPLC or X-ray crystallography) .

- Meta-Analysis: Cross-reference data across studies (e.g., PubChem BioAssay) to identify outliers or context-dependent effects .

What strategies are employed to elucidate the mechanism of action (MoA) of this compound?

Q. Advanced

- Target Identification:

- Binding Assays: Radioligand displacement (e.g., H-labeled antagonists for GPCRs) or SPR (surface plasmon resonance) for kinetic analysis .

- Kinase Profiling: Screen against kinase panels (e.g., Eurofins DiscoverX) to identify off-target effects .

- Pathway Analysis: RNA-seq or phosphoproteomics to map downstream signaling (e.g., MAPK/ERK modulation) .

- In Silico Docking: Molecular dynamics simulations (e.g., AutoDock Vina) predict binding poses in ATP pockets or allosteric sites .

How do structural modifications influence the compound’s pharmacokinetic (PK) properties?

Q. Advanced

- SAR Studies:

- PK Optimization:

- Microsomal Stability Assays: Measure half-life in liver microsomes to guide prodrug design .

- Plasma Protein Binding: Equilibrium dialysis identifies free fraction for dose adjustment .

What experimental designs are recommended for structure-activity relationship (SAR) studies?

Q. Advanced

- Scaffold Diversification: Synthesize analogs with:

- Varied heterocycles (e.g., thiophene → furan) .

- Linker modifications (e.g., methylene → ethylene) .

- High-Throughput Screening (HTS): Test analogs in 96-well plates against target panels (e.g., cancer cell lines) .

- Data Analysis:

How can researchers validate the compound’s selectivity for intended biological targets?

Q. Advanced

- Counter-Screening: Test against structurally related off-targets (e.g., GPCRs, ion channels) using fluorescence polarization .

- CRISPR Knockout Models: Generate target-deficient cell lines to confirm on-target effects .

- Cryo-EM/X-ray Crystallography: Resolve compound-target complexes to identify critical binding interactions (e.g., hydrogen bonds with Asp113 in kinase domains) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.